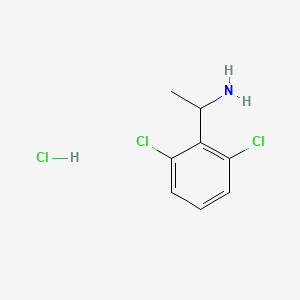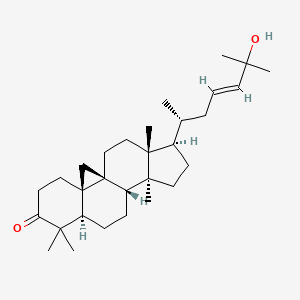![molecular formula C6H19O3P3Pt B599949 Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) CAS No. 173416-05-2](/img/structure/B599949.png)
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as Ghaffar-Parkins Catalyst, is an organometallic compound . It is widely used in complex multi-step organic syntheses . This compound is a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides .
Molecular Structure Analysis
The molecular formula of this compound is C6H19O3P3Pt . The InChI representation isInChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4 (2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 . Chemical Reactions Analysis
This compound is known to be a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides . The amide is released from the metal coordination sphere, preventing further hydrolysis to acid .Physical And Chemical Properties Analysis
The molecular weight of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is 429.23 . It appears as a white to off-white powder .Applications De Recherche Scientifique
Synthesis of 1-Alkoxyisoquinolines and Isoquinolones : This compound was used in the synthesis of 1-alkoxyisoquinolines and (2H)-isoquinolones through an intramolecular 6-endo-dig cyclization of ortho-alkynylbenzonitriles in various alcohols. This process is described as a facile synthesis method and was reported for the first time in this context (Li et al., 2010).
Synthesis and Reactivity of Platinum(II) Complexes : The reactivity of platinum(II) complexes was studied, including the synthesis of novel cis-alkyl chloro and cis-alkyl hydrido compounds. This research highlighted the higher temperatures required for reductive elimination from cis-alkyl hydrido complexes, impacting their application in generating reactive, bent platinum(0) d10-ML2 fragments for bond-activation chemistry (Brendel et al., 2015).
Catalytic Hydrogenation of Ester Derivatives : In a study involving ruthenium complexes, a cationic ruthenium dimer was found effective as a pre-catalyst for the catalytic hydrogenation of aromatic and aliphatic esters (Henrion et al., 2017). While this study doesn't directly involve Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), it provides context on the broader field of transition metal-catalyzed processes.
Synthesis and Characterization of Platinum(II) Phosphinate Complexes : The syntheses of platinum(II) complexes of bis(dimethylphosphinylmethylene)amine and bis(aminomethyl)phosphinic acid were investigated. This included characterizations using various techniques such as multinuclear NMR spectroscopy and X-ray diffraction, demonstrating the utility of these compounds in coordination chemistry (Bogomilova et al., 2012).
Hydrodealkoxylation Reactions of Silyl Ligands : This research focused on the reactivity of the platinum(II) complex [Pt(H)2(dcpe)] with dialkoxymethylsilanes, leading to the formation of bis(silyl) complexes and trialkoxymethylsilanes by hydrodealkoxylation reactions. These rearrangements involving Si-O bond activations showcase the versatility of platinum(II) complexes in organometallic transformations (Mitzenheim et al., 2016).
Propriétés
IUPAC Name |
dimethylphosphinite;dimethylphosphinous acid;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWNWOYULJOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19O3P3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) | |
CAS RN |
173416-05-2 |
Source


|
| Record name | Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

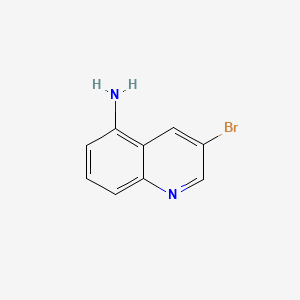
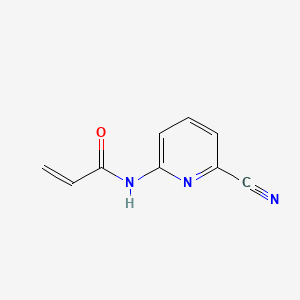
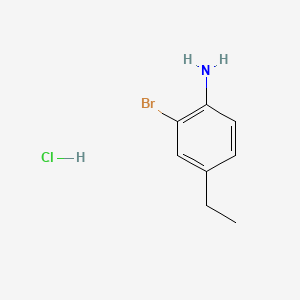
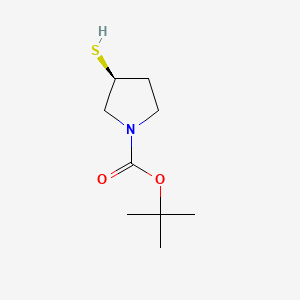
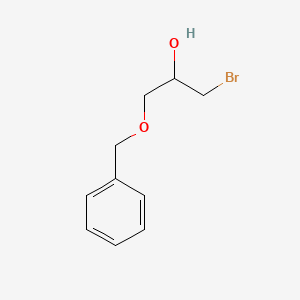

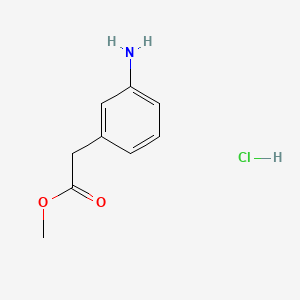
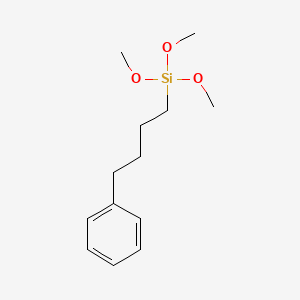
![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)
